An In-Depth Technical Guide to 4-Chloro-2-(2-methylpropoxy)aniline: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 4-Chloro-2-(2-methylpropoxy)aniline: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2-(2-methylpropoxy)aniline, a substituted aniline of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document presents a proposed synthetic pathway, estimated physicochemical properties, and a discussion of its potential applications based on the established chemistry of analogous compounds. The protocols and data herein are intended to serve as a foundational resource for researchers embarking on the synthesis and investigation of this and related molecules. All methodologies are presented with a rationale grounded in established chemical principles to ensure scientific integrity and reproducibility.
Introduction
Substituted anilines are a cornerstone of modern chemical synthesis, serving as pivotal intermediates in the creation of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The introduction of various functional groups onto the aniline scaffold allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and material characteristics.[2] The subject of this guide, 4-Chloro-2-(2-methylpropoxy)aniline, combines a chloro-substituent, known to enhance metabolic stability and membrane permeability, with a bulky isobutoxy group that can influence receptor binding and solubility.[3][4] While a specific CAS number for this compound is not readily found in public databases, its structural motifs suggest significant potential in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[5] This guide aims to bridge the information gap by providing a robust, scientifically-grounded framework for its synthesis and characterization.
Molecular Data and Physicochemical Properties
The molecular structure of 4-Chloro-2-(2-methylpropoxy)aniline consists of an aniline ring substituted with a chlorine atom at the 4-position and a 2-methylpropoxy (isobutoxy) group at the 2-position. Based on this structure, we can predict its core molecular data.
| Property | Predicted Value |
| Molecular Formula | C₁₀H₁₄ClNO |
| Molecular Weight | 200.68 g/mol |
| Appearance | Expected to be a crystalline solid or oil |
| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and dichloromethane |
| Boiling Point | Estimated to be > 250 °C |
| Melting Point | Dependent on crystalline form |
Proposed Synthetic Pathway
The synthesis of 4-Chloro-2-(2-methylpropoxy)aniline can be logically approached through a two-step process, beginning with the synthesis of the key intermediate, 4-chloro-2-aminophenol, followed by a Williamson ether synthesis to introduce the isobutoxy group.
Caption: Proposed two-step synthesis of 4-Chloro-2-(2-methylpropoxy)aniline.
Step 1: Synthesis of 4-Chloro-2-aminophenol
This intermediate can be prepared from 2,5-dichloronitrobenzene through a two-step sequence involving hydrolysis followed by reduction.
3.1.1. Hydrolysis of 2,5-Dichloronitrobenzene to 4-Chloro-2-nitrophenol
This reaction proceeds via a nucleophilic aromatic substitution mechanism.
-
Protocol:
-
In a pressure vessel, combine 2,5-dichloronitrobenzene with an aqueous solution of sodium hydroxide.[6]
-
Heat the mixture with vigorous stirring to approximately 120-130 °C.[7]
-
Maintain the reaction under pressure for several hours until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Cool the reaction mixture and acidify with a strong acid (e.g., HCl) to precipitate the 4-chloro-2-nitrophenol product.[8]
-
Isolate the product by filtration, wash with cold water, and dry.
-
-
Causality: The use of elevated temperature and pressure is necessary to overcome the activation energy for the nucleophilic aromatic substitution of a chloride with a hydroxide ion. The nitro group activates the ring towards this substitution.
3.1.2. Reduction of 4-Chloro-2-nitrophenol to 4-Chloro-2-aminophenol
The nitro group is selectively reduced to an amine.
-
Protocol:
-
Suspend 4-chloro-2-nitrophenol in a suitable solvent such as water or ethanol.
-
Add a reducing agent. Common choices include iron powder in the presence of an acid like hydrochloric acid, or catalytic hydrogenation with a palladium-on-carbon (Pd/C) catalyst.[9][10]
-
If using iron, heat the mixture and monitor the reaction progress by TLC.[10] For catalytic hydrogenation, pressurize the reaction vessel with hydrogen gas.[11]
-
Upon completion, if using iron, filter the hot reaction mixture to remove iron salts. If using a catalyst, filter to remove the catalyst.
-
Neutralize the filtrate and cool to crystallize the 4-chloro-2-aminophenol product.
-
Collect the product by filtration and dry.
-
-
Causality: The choice of reducing agent can be tailored based on available equipment and desired purity. Catalytic hydrogenation is often cleaner, while reduction with iron is a classic and cost-effective method.
Step 2: Williamson Ether Synthesis to Yield 4-Chloro-2-(2-methylpropoxy)aniline
This classic ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[12][13]
-
Protocol:
-
Dissolve 4-chloro-2-aminophenol in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.
-
Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide.[14]
-
Slowly add 1-bromo-2-methylpropane (isobutyl bromide) to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC until the starting material is consumed.
-
Cool the reaction, quench with water, and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 4-Chloro-2-(2-methylpropoxy)aniline.
-
-
Causality: The Williamson ether synthesis proceeds via an Sₙ2 mechanism.[15] A strong base is required to deprotonate the phenol, creating a potent nucleophile. An aprotic polar solvent is used to solvate the cation of the base without interfering with the nucleophile. A primary alkyl halide like isobutyl bromide is an excellent electrophile for this reaction, minimizing the competing elimination reaction.
Analytical Characterization
A combination of spectroscopic methods would be employed for the structural confirmation and purity assessment of the synthesized 4-Chloro-2-(2-methylpropoxy)aniline.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons as multiplets in the 6.5-7.5 ppm region. A doublet for the -CH₂- protons of the isobutoxy group around 3.8-4.0 ppm. A multiplet for the -CH- proton of the isobutoxy group. Two doublets for the methyl groups of the isobutoxy group. A broad singlet for the -NH₂ protons. |
| ¹³C NMR | Distinct signals for the aromatic carbons, with the carbon attached to the chlorine and the ether linkage showing characteristic shifts. Signals for the four carbons of the isobutoxy group. |
| IR Spectroscopy | Characteristic N-H stretching bands for the primary amine around 3300-3500 cm⁻¹. C-O stretching for the ether linkage around 1200-1250 cm⁻¹. C-Cl stretching around 700-800 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (200.68 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine. |
Applications in Drug Development and Research
While specific applications for 4-Chloro-2-(2-methylpropoxy)aniline are not documented, its structural features suggest several promising avenues for research, particularly in drug discovery.
Caption: Potential applications of the core scaffold in drug discovery.
-
Kinase Inhibitors: The aniline moiety is a common feature in many kinase inhibitors, often forming a key hydrogen bond with the hinge region of the kinase domain. The amino group of 4-Chloro-2-(2-methylpropoxy)aniline can be readily derivatized to form amides, ureas, or sulfonamides, which are prevalent in kinase inhibitor pharmacophores.
-
GPCR Ligands: The aromatic core with its specific substitution pattern can serve as a scaffold for the development of ligands targeting G-protein coupled receptors (GPCRs). The isobutoxy group can probe hydrophobic pockets within the receptor binding site.
-
Antimicrobial Agents: Chloro-substituted anilines have been investigated for their antimicrobial properties.[16] The lipophilicity imparted by the isobutoxy and chloro groups may enhance the ability of derivatives to penetrate bacterial cell membranes.
Safety and Handling
Substituted anilines should be handled with care due to their potential toxicity.[17]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[18]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.[19]
-
Toxicity: Anilines can be toxic if ingested, inhaled, or absorbed through the skin. They may cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[20]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
4-Chloro-2-(2-methylpropoxy)aniline represents a promising yet underexplored chemical entity. This guide provides a scientifically robust, albeit predictive, framework for its synthesis, characterization, and potential applications. The proposed synthetic route, based on well-established chemical transformations, offers a clear path for its preparation in a laboratory setting. The estimated molecular data and discussion of its potential in drug discovery are intended to stimulate further research into this and related substituted anilines. As with any novel compound, thorough experimental verification of the data and protocols presented herein is essential.
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